6-Hydroxypyridine-3-sulfonyl fluoride
Overview
Description
6-Hydroxypyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2247103-46-2 . It has a molecular weight of 177.16 . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of sulfonyl fluorides, such as this compound, has been achieved through various methods. One approach involves direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another method involves the use of an organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone to catalyze the synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .Chemical Reactions Analysis
Fluoroalkylation reactions, which involve the transfer of a fluoroalkyl group to a substrate, are a key area of study in the context of organofluorine compounds like this compound . Fluorine substitution can dramatically influence the chemical outcome of these reactions .Scientific Research Applications
Metal-Fluoride Complexes
Research has shown the synthesis of metal(II)-fluorides complexes with 3-hydroxypyridine as a ligand, which indicates potential applications in inorganic chemistry. These complexes have been characterized using infrared and ligand-field spectroscopy (Smit & Groeneveld, 1975).
Mass Spectrometric Analysis
A study reported a solvent-free substitution reaction of a fluorine atom in perfluorooctane sulfonyl fluoride (PFOSF) with a hydroxyl radical, suggesting applications in analytical chemistry, particularly in mass spectrometry (Wang et al., 2016).
Fluorescence Studies
Fluorescence studies on hydroxypyridines, including 3-hydroxypyridine derivatives, have been conducted. These studies are relevant to understanding the fluorescence properties of such compounds, which can be applied in various scientific fields (Bridges, Davies, & Williams, 1966).
Novel Reagents in Chemical Synthesis
Research into the development of new fluorosulfonylation reagents, such as 1-bromoethene-1-sulfonyl fluoride, highlights the potential use of sulfonyl fluorides in organic synthesis and their applications in regioselective synthesis (Leng & Qin, 2018).
Applications in Chemical Biology
Sulfonyl fluorides are increasingly studied as reactive probes in chemical biology and molecular pharmacology. Research into the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation suggests a growing interest in the use of sulfonyl fluorides in biological research (Xu et al., 2019).
Electrochemical Synthesis
A mild and environmentally benign electrochemical approach to prepare sulfonyl fluorides using thiols or disulfides has been reported, demonstrating the potential for sustainable and versatile synthetic methods in chemistry (Laudadio et al., 2019).
Machine Learning in Reaction Prediction
Machine learning has been utilized to map the reaction landscape of sulfonyl fluorides, enabling the prediction of high-yielding conditions for fluorination of alcohols. This research intersects chemistry and data science, offering innovative ways to optimize chemical reactions (Nielsen et al., 2018).
Metabolic Stability in Medicinal Chemistry
Investigations into the metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry highlight the significance of sulfonyl fluorides in drug development and diagnostic imaging (King et al., 2023).
Mechanism of Action
Target of Action
6-Hydroxypyridine-3-sulfonyl fluoride, like other sulfonyl fluorides, is used as an electrophilic warhead by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be proteins or enzymes in the body, where it can form covalent bonds with nucleophilic residues such as serine, threonine, or tyrosine .
Mode of Action
The mode of action of this compound involves the formation of a covalent bond with its target. As an electrophilic warhead, it is attracted to nucleophilic sites on proteins or enzymes, where it forms a stable covalent bond . This can result in the modification of the protein’s function, potentially inhibiting its activity .
Pharmacokinetics
Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for medicinal applications . They are resistant to hydrolysis under physiological conditions, which could potentially enhance their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific proteins or enzymes it targets. By forming covalent bonds with these targets, it could modify their function or inhibit their activity . This could lead to a variety of downstream effects, depending on the roles of the targeted proteins in cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect its reactivity, as could the presence of other reactive species. Additionally, its stability under physiological conditions suggests that it could be effective in the complex environment of the human body .
Safety and Hazards
The safety information for 6-Hydroxypyridine-3-sulfonyl fluoride indicates that it is classified under GHS05 and GHS07 pictograms . The hazard statements include H302, H314, and H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Sulfonyl fluorides, including 6-Hydroxypyridine-3-sulfonyl fluoride, are gaining attention in the field of chemical biology and molecular pharmacology . Future research directions could involve exploring new synthetic methods and applications of sulfonyl fluoride probes . Additionally, the development of new methodologies for the synthesis of fluorinated molecules is a promising area of research .
Biochemical Analysis
Biochemical Properties
. They can also be incorporated into proteins site-specifically to probe protein-protein interactions and protein-RNA interactions with pinpoint accuracy .
Cellular Effects
The cellular effects of 6-Hydroxypyridine-3-sulfonyl fluoride are not well-documented. It’s known that sulfonyl fluorides can have significant effects on cellular processes. For instance, they can irreversibly cross-link interacting biomolecules, which can have profound effects on cellular function .
Molecular Mechanism
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It’s known that the effects of fluoride can change over time. For instance, long-term exposure to fluoride can result in considerable cognitive deficits .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. It’s known that the effects of fluoride can vary with different dosages. For instance, neurotoxicity is dose-dependent, and safe exposures are likely to be below currently accepted or recommended fluoride concentrations in drinking water .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It’s known that fluoride can affect several metabolic pathways. For instance, fluoride can affect the metabolism of vitamin B6, amino acids, carbohydrates, and fatty acids .
properties
IUPAC Name |
6-oxo-1H-pyridine-3-sulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERQXRBZZKCZEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2247103-46-2 | |
Record name | 6-hydroxypyridine-3-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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